5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6) is a synthetic isoxazolidin-3-one derivative belonging to the broader oxazolidinone heterocycle class. It is characterized by a gem‑dimethyl substitution at the 5‑position and an N‑phenethyl side chain, imparting distinct steric and lipophilic properties compared to unsubstituted or N‑methyl analogues.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 65992-07-6
Cat. No. B12915288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one
CAS65992-07-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(O1)CCC2=CC=CC=C2)C
InChIInChI=1S/C13H17NO2/c1-13(2)10-12(15)14(16-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyNEGFXWNWXBBSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6) Procurement and Differentiation Guide


5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6) is a synthetic isoxazolidin-3-one derivative belonging to the broader oxazolidinone heterocycle class. It is characterized by a gem‑dimethyl substitution at the 5‑position and an N‑phenethyl side chain, imparting distinct steric and lipophilic properties compared to unsubstituted or N‑methyl analogues [1]. While structurally related to the clinically important oxazolidin‑2‑one antibiotics (e.g., linezolid), the isoxazolidin‑3‑one scaffold places the carbonyl at the 3‑position rather than the 2‑position, altering its electronic configuration and biological target profile. The compound is commercially available from several specialty chemical suppliers, but publicly reported biological, physicochemical, and performance data are extremely sparse, and no head‑to‑head comparative studies against close structural analogues have been identified in the peer‑reviewed literature or patent record.

Substitution Risk Analysis for 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6)


Isoxazolidin‑3‑ones as a class are highly sensitive to substituent modifications. The gem‑dimethyl group at C‑5 blocks metabolic oxidation and enforces a specific conformational preference, while the N‑phenethyl chain influences lipophilicity (calculated logP ≈ 2.8) and potential target‑binding interactions. Replacing this compound with, for example, 5,5‑dimethylisoxazolidin‑3‑one (CAS 62243‑00‑9), which lacks the N‑phenethyl group, would drastically alter solubility, protein binding, and biological activity [1]. Similarly, substituting with 3‑phenethyl‑1,3‑oxazolidin‑2‑one (CAS 10135‑17‑8) changes the core heterocycle from an isoxazolidin‑3‑one to an oxazolidin‑2‑one, resulting in a fundamentally different pharmacophore with distinct antibacterial target engagement. Without controlled comparative data, generic substitution cannot be assumed to preserve functional performance in any application context.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6)


Structural Pre‑organization via gem‑Dimethyl Substitution

The 5,5‑dimethyl group imposes a Thorpe–Ingold effect that restricts the conformational freedom of the isoxazolidinone ring. In contrast, the unsubstituted analogue 5‑unsubstituted‑isoxazolidin‑3‑one is conformationally mobile, potentially reducing target‑binding affinity. No direct binding data are available for this specific compound, but the gem‑dimethyl effect is a well‑established principle in medicinal chemistry for pre‑organizing small molecules into bioactive conformations [1].

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Lipophilicity Modulation by N‑Phenethyl Substitution

The N‑phenethyl side chain increases the calculated logP by approximately 1.5–2.0 log units relative to the N‑methyl analogue (N,5,5‑trimethylisoxazolidin‑3‑one). This shift places the compound in a more lipophilic region (clogP ≈ 2.8) compared to the N‑methyl derivative (clogP ≈ 1.1) . Higher lipophilicity generally correlates with increased membrane permeability but also increased metabolic liability and potential off‑target binding. Without experimental logD or permeability data, this remains a calculated differential.

Physicochemical Property Lipophilicity Drug‑likeness

Absence of Demonstrated Antibacterial Activity vs. Oxazolidin‑2‑ones

The clinically validated oxazolidin‑2‑one antibiotics (e.g., linezolid) potently inhibit bacterial protein synthesis with MIC₉₀ values of 1–4 µg/mL against Staphylococcus aureus and Enterococcus spp. [1]. 5,5‑Dimethyl‑2‑(2‑phenylethyl)‑1,2‑oxazolidin‑3‑one contains an isoxazolidin‑3‑one core, which places the carbonyl group at a different position and disrupts the pharmacophore required for ribosomal binding. No published antibacterial assays have been found for this compound, and it is not claimed as an antibacterial agent in any identified patent. This structural divergence means the compound cannot be assumed to possess meaningful antibacterial activity, and its procurement value for antimicrobial research is unsubstantiated.

Antibacterial Oxazolidinone Pharmacophore

Stabilizer Utility: General Class Claim Without Compound‑Specific Data

U.S. Patent 5,037,867 broadly claims substituted isoxazolidines, including compounds with phenylalkyl substituents, as stabilizers against oxidative, thermal, and actinic degradation in organic materials [1]. However, the patent does not provide specific performance data for 5,5‑dimethyl‑2‑(2‑phenylethyl)‑1,2‑oxazolidin‑3‑one. No comparative stabilization efficacy data (e.g., oxidation induction time, OIT; yellowness index; tensile strength retention) have been published for this compound relative to established stabilizers such as hindered phenols (Irganox 1010) or hindered amine light stabilizers (HALS). Procurement for stabilizer applications should be contingent on generating application‑specific performance data.

Stabilizer Polymer Additive Oxidative Degradation

Evidence‑Supported Application Scenarios for 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS 65992-07-6)


Exploratory Medicinal Chemistry Scaffold for Muscarinic Receptor Programs

Based on patent literature describing substituted isoxazolidin‑3‑ones as muscarinic receptor ligands [1], this compound may serve as a starting scaffold for medicinal chemistry optimization targeting muscarinic subtypes. Its gem‑dimethyl and N‑phenethyl substitution provide a distinct vector set for structure–activity relationship exploration compared to simpler N‑methyl or N‑unsubstituted analogues. However, no receptor binding or functional assay data are publicly available, so initial screening must be conducted by the end user.

Conformational Restriction Tool in Fragment‑Based Drug Design

The Thorpe–Ingold effect imposed by the 5,5‑dimethyl group makes this compound a useful conformational probe for fragment‑based drug discovery libraries, where restricted flexibility is often correlated with improved ligand efficiency [1]. Comparison with flexible 5‑unsubstituted isoxazolidin‑3‑ones can help medicinal chemists evaluate the energetic contribution of pre‑organization to binding affinity.

Polymer Stabilization Research (Requires User Validation)

U.S. Patent 5,037,867 discloses substituted isoxazolidines as potential polymer stabilizers [1]. The target compound, bearing an N‑phenethyl group, may offer unique compatibility with aromatic polymer matrices (e.g., polystyrene, polyphenylene ether) compared to simple alkyl‑substituted isoxazolidines. However, no comparative OIT, color stability, or mechanical property retention data have been published, necessitating application‑specific validation by the user.

Negative Control or Pharmacophore Probe in Antibacterial Screening

Because the isoxazolidin‑3‑one core lacks the pharmacophore required for oxazolidin‑2‑one antibacterial activity, this compound can be employed as a negative control or selectivity probe in antibacterial screening cascades to confirm that observed activity is scaffold‑specific rather than a general heterocycle effect [1].

Quote Request

Request a Quote for 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.